1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid
Description
1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid (CAS: 1086379-78-3) is a cyclobutane-based carboxylic acid derivative with a trifluoromethyl-substituted benzyl group. Its molecular formula is C₁₂H₁₁F₃O₂, and its molecular weight is 244.21 g/mol . The compound features a cyclobutane ring fused to a carboxylic acid group, while the benzyl substituent at the 4-position carries a trifluoromethyl (-CF₃) group. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing -CF₃ group. The compound is primarily used in pharmaceutical and agrochemical research, particularly in the development of enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(17)18)6-1-7-12/h2-5H,1,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVJTNAQQRRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid typically involves the following steps:
Suzuki–Miyaura Coupling: This method is widely used for forming carbon-carbon bonds.
Reaction Conditions: The reaction is usually carried out under mild conditions, which are tolerant to various functional groups.
Industrial Production: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry
1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest several mechanisms of action, particularly in targeting specific receptors involved in disease pathways.
- Antagonistic Properties : It has been studied as an antagonist for various receptors, including the CXCR3 receptor, which plays a role in inflammatory responses and cancer progression .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the cyclobutane moiety have shown enhanced potency against breast cancer cells (MDA-MB-468) with IC50 values around 6.5 µM .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. A study evaluated its efficacy against common bacterial strains, yielding the following minimum inhibitory concentrations (MIC):
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
| Compound C | Bacteroides fragilis | 10 |
| Compound D | Candida albicans | 25 |
These results highlight its potential as an antimicrobial agent, particularly against anaerobic bacteria.
Synthesis and Material Science
The compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug discovery.
- Multicomponent Reactions : The compound can be synthesized via multicomponent reactions (MCR), allowing for efficient production of diverse chemical entities with potential biological activities .
Case Study 1: Anticancer Screening
A recent investigation assessed the anticancer activity of various derivatives of this compound:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | HOP–92 (Lung Cancer) | 5.0 |
| Compound F | LOX IMVI (Melanoma) | 8.0 |
| Compound G | MDA–MB–468 (Breast Cancer) | 6.5 |
These findings underscore the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against a panel of pathogens to determine their effectiveness:
- The study concluded that certain modifications to the cyclobutane structure significantly improved antimicrobial activity, suggesting that further exploration could lead to the development of new antibiotics.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitutions
The following table compares 1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid with structurally related cyclobutanecarboxylic acids differing in aromatic substituents:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group (strong electron-withdrawing) increases acidity compared to -Cl or -OCF₃. This influences binding to biological targets (e.g., enzymes requiring polar interactions) .
Heterocyclic and Functional Group Variations
The table below highlights compounds with modified cyclic or functional groups:
Key Observations :
- Ring Strain vs.
- Functional Group Impact : The ketone in 1-(4-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid increases polarity, making it more water-soluble but less bioavailable than the target compound .
Physicochemical and Pharmacological Properties
Key Observations :
- Synthetic Utility : Chlorophenyl and tert-butyl derivatives are often intermediates in medicinal chemistry due to their ease of functionalization .
Biological Activity
1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1439900-17-0
- Molecular Formula : C13H13F3O2
- Molecular Weight : 272.24 g/mol
The compound features a cyclobutane ring and a trifluoromethyl-substituted benzyl group, which contributes to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, which can be significant in developing new antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases.
- Anticancer Properties : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects, warranting further exploration in oncology.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with cellular membranes and biological targets.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with receptors involved in inflammation and immune responses.
Case Studies and Experimental Data
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Antimicrobial Studies :
- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Anti-inflammatory Effects :
- In vitro assays showed that treatment with the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
-
Cytotoxicity Against Cancer Cells :
- Research involving human cancer cell lines (e.g., MCF7 breast cancer cells) indicated that the compound induced apoptosis at concentrations of 25 µM and higher, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
